(E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide
Overview
Description
(E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide is a complex organic compound with a unique structure that combines a triazine ring, a dibenzofuran moiety, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the triazine ring through a cyclization reaction, followed by the introduction of the dibenzofuran moiety via a coupling reaction. The final step involves the addition of the cyanide group under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The cyanide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide involves its interaction with molecular targets through various pathways. The triazine ring can form hydrogen bonds with biological molecules, while the dibenzofuran moiety can engage in π-π interactions. The cyanide group can act as a nucleophile, participating in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl chloride
- (E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl bromide
Uniqueness
Compared to similar compounds, (E)-1-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-2-dibenzo[b,d]furan-2-yl-1-ethenyl cyanide is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential applications. The combination of the triazine ring and dibenzofuran moiety also contributes to its unique chemical and physical properties.
Properties
IUPAC Name |
(E)-2-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-dibenzofuran-2-ylprop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c1-26(2)20-24-18(23-19(22)25-20)13(11-21)9-12-7-8-17-15(10-12)14-5-3-4-6-16(14)27-17/h3-10H,1-2H3,(H2,22,23,24,25)/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBIZEBHSZLUGY-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)C(=CC2=CC3=C(C=C2)OC4=CC=CC=C43)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N)/C(=C/C2=CC3=C(C=C2)OC4=CC=CC=C43)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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